Ethyl 2-(4-amino-3-bromophenyl)acetate

説明

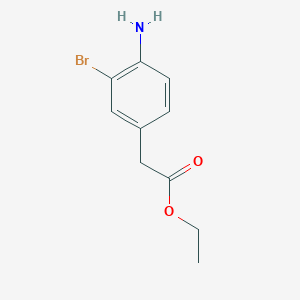

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(4-amino-3-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGLRUUIPVNGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Amino 3 Bromophenyl Acetate and Its Precursors

Established Synthetic Pathways to Ethyl 2-(4-amino-3-bromophenyl)acetate

The construction of the target molecule can be achieved through several established synthetic routes. These pathways primarily differ in the sequence and method of introducing the key amino and bromo substituents onto the core phenylacetate (B1230308) structure.

Direct Synthesis Approaches via Amination of Brominated Phenylacetates

Direct amination of a pre-existing brominated phenylacetate is a common strategy. This approach typically utilizes palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-nitrogen bonds. researchgate.net For instance, a precursor such as Ethyl 2-(3,4-dibromophenyl)acetate could theoretically be selectively aminated.

The palladium-catalyzed coupling of aryl halides with ammonia (B1221849) or its equivalents, such as ammonium (B1175870) salts, serves as a direct method for introducing a primary amino group. nih.gov This process involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of ligands for the palladium catalyst is crucial for achieving high selectivity and yield. researchgate.netnih.gov

Table 1: Conditions for Palladium-Catalyzed Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Ethyl 2-(3,4-dibromophenyl)acetate | Substrate |

| Amine Source | Ammonium Sulfate | Reagent |

| Catalyst | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand | Catalyzes the C-N bond formation |

| Base | Sodium tert-butoxide (t-BuONa) | Activates the amine and neutralizes acid |

| Solvent | Toluene or Dioxane | Reaction medium |

Reductive Pathways for Aromatic Nitro Precursors to the Amino Group

An alternative and widely used pathway involves the reduction of an aromatic nitro group. This method starts with a nitrated precursor, such as Ethyl 2-(3-bromo-4-nitrophenyl)acetate. The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine under various conditions.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. nih.gov A facile and efficient method for this conversion is the use of iron powder in the presence of an acidic medium, such as ammonium chloride in a mixture of ethanol (B145695) and water. mdpi.com This system is favored for its cost-effectiveness and milder reaction conditions compared to other methods like catalytic hydrogenation (using H₂/Pd-C) or using other reducing agents like tin(II) chloride (SnCl₂). The nitro group undergoes a six-electron reduction to form the corresponding amino group. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Advantages |

|---|---|---|

| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective, selective mdpi.com |

| H₂ / Pd-C | Methanol (B129727) or Ethyl Acetate, RT | High yield, clean reaction |

| SnCl₂ / HCl | Ethanol, Reflux | Effective for a wide range of substrates |

Multi-Component Reaction Strategies for the Synthesis of the Core Structure

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient approach to complex molecules. nih.govnumberanalytics.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similar substituted aromatic frameworks.

For example, imine-initiated MCRs like the Mannich or Petasis reactions could potentially be adapted. nih.gov A hypothetical approach might involve the reaction of a bromo-substituted aniline (B41778), an aldehyde, and a component that can provide the acetate moiety in a one-pot procedure. The challenge in MCRs lies in controlling the regioselectivity and preventing side reactions, especially with multiple reactive sites on the starting materials. nih.gov

Synthesis of Key Intermediates for this compound

Preparation of Ethyl (4-bromophenyl)acetate and its Functionalization

Ethyl (4-bromophenyl)acetate is a crucial precursor. It is typically synthesized via the Fischer esterification of 4-bromophenylacetic acid. guidechem.comwikipedia.org This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to drive the equilibrium towards the ester product. chemicalbook.com The resulting ester is a versatile building block. guidechem.com

Synthesis of Ethyl (4-bromophenyl)acetate

Reactants : 4-Bromophenylacetic acid, Ethanol chemicalbook.com

Catalyst : Concentrated Sulfuric Acid chemicalbook.com

Conditions : Reflux chemicalbook.com

Workup : Neutralization with sodium bicarbonate solution, extraction with an organic solvent, and purification. chemicalbook.com

The functionalization of Ethyl (4-bromophenyl)acetate often leverages the reactivity of the bromine substituent. It is an excellent substrate for various cross-coupling reactions, such as the Suzuki or Heck reactions. guidechem.com These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, demonstrating its utility as a versatile intermediate in organic synthesis. mdpi.com

Introduction of the Amino Group onto Substituted Phenylacetate Frameworks

Introducing an amino group onto a pre-existing phenylacetate framework is a key step that can be accomplished through several methods. The choice of method often depends on the other substituents present on the aromatic ring.

One of the most direct methods is the palladium-catalyzed amination of an aryl bromide, as discussed previously (Section 2.1.1). nih.gov This approach is highly effective for converting aryl bromides into anilines.

Another robust method is the reduction of a nitro group, which is introduced onto the ring via electrophilic aromatic nitration. The reduction of the nitro precursor to the target amine is a reliable and high-yielding transformation. nih.govmdpi.com This two-step sequence of nitration followed by reduction is a classic and powerful strategy for the synthesis of aromatic amines.

Beyond these common methods, other strategies for introducing amino groups exist, such as the Hofmann rearrangement of a primary amide or the Curtius rearrangement of an acyl azide, derived from the corresponding carboxylic acid. However, for substituted phenylacetates, direct amination or nitro group reduction are generally more straightforward.

Regioselective Bromination Techniques for Aromatic Acetate Derivatives

The synthesis of this compound requires the precise introduction of a bromine atom onto the aromatic ring. The key challenge lies in controlling the position of bromination (regioselectivity), especially in the presence of both an activating amino group and a deactivating acetate group. The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it.

A common strategy involves the bromination of a precursor such as Ethyl 2-(4-aminophenyl)acetate. The powerful activating and directing effect of the amino group would primarily govern the reaction's outcome. Since the para position is already occupied by the ethyl acetate side chain, bromination is expected to occur at one of the ortho positions.

Various brominating agents can be employed to achieve this transformation. A mild and effective method for the regioselective mono-bromination of activated aromatic rings like phenols, which are electronically similar to anilines, uses potassium bromide (KBr) in conjunction with an oxidizing agent such as ZnAl–BrO3⁻–layered double hydroxides. researchgate.net This approach demonstrates high selectivity for the para position; however, if the para position is blocked, the ortho position is favored. researchgate.net Another technique involves using N-Bromosuccinimide (NBS) in a suitable solvent, which is a common and effective reagent for the ortho-bromination of anilines.

The choice of solvent and reaction conditions is crucial for maximizing the yield of the desired 3-bromo isomer and minimizing the formation of di-brominated or other unwanted byproducts.

Table 1: Comparison of Reagents for Regioselective Bromination of Activated Aromatic Rings

| Reagent System | Key Features | Selectivity | Atom Economy |

| KBr / ZnAl–BrO3⁻–LDHs | Utilizes inexpensive brominating reagents under mild conditions. researchgate.net | Excellent regioselectivity for the para position, or ortho if para is blocked. researchgate.net | High atom economy. researchgate.net |

| N-Bromosuccinimide (NBS) | Common, versatile, and relatively mild brominating agent. | Good for ortho-bromination of activated rings. | Moderate, produces succinimide (B58015) as a byproduct. |

| Trimethylsilyl Bromide (TMSBr) | Can achieve mild and regioselective bromination, tolerating various functional groups. researchgate.net | High, with potential for byproduct recycling. researchgate.net | Good, with the potential to recycle by-products. researchgate.net |

Advanced Synthetic Approaches and Sustainable Practices

Modern organic synthesis emphasizes not only the creation of target molecules but also the efficiency, safety, and environmental impact of the chemical processes. This section details advanced and sustainable methods applicable to the synthesis of this compound.

The bromine atom in this compound serves as a versatile functional handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-catalyzed reactions are particularly prominent. For instance, the Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound (like a boronic acid) to form a new C-C bond. rsc.orgrhhz.net This could be used to introduce new aryl or alkyl groups at the 3-position of the phenyl ring. Similarly, the Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond, which is useful for synthesizing alkyne-containing aromatic compounds. rsc.org

Other transition metals like cobalt can also catalyze the cross-coupling of aryl bromides with organomagnesium or organocopper reagents under very mild conditions. thieme-connect.com These methods provide alternative pathways for creating polyfunctionalized aromatic compounds. thieme-connect.com The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of these transformations. acs.orgnih.gov Ligand-free palladium catalysis has also been demonstrated, which can simplify reaction conditions and reduce costs. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Nucleophile | Metal Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium (Pd) | C-C |

| Sonogashira | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C (sp²-sp) |

| Negishi | Organozinc Reagent | Palladium (Pd) or Nickel (Ni) | C-C |

| Buchwald-Hartwig | Amine | Palladium (Pd) or Nickel (Ni) | C-N |

| Heck | Alkene | Palladium (Pd) | C-C |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of the core structures within this compound: the aryl amine and the ethyl ester.

A common route to primary aryl amines is the reduction of the corresponding nitroarene. Traditional methods often use stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions, which generate significant metallic waste. A greener alternative is catalytic hydrogenation, where a nitro group is reduced using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com This method is highly atom-economical, with water being the only byproduct. rsc.org Another sustainable approach for this reduction uses iron powder with ammonium chloride in an ethanol/water mixture, which is considered a safe and low-cost procedure. mdpi.comresearchgate.net

For the esterification step—forming the ethyl ester from the corresponding carboxylic acid—green methods seek to avoid hazardous reagents and minimize waste. Direct esterification catalyzed by a solid acid catalyst or an enzyme (lipase) can be more environmentally benign than traditional methods requiring stoichiometric amounts of strong acids. ingentaconnect.com The "borrowing hydrogen" or "hydrogen auto-transfer" approach represents an atom-economic strategy for forming N-alkylated amines from alcohols and amines, producing only water as a byproduct, and showcases a prime example of green chemistry. rsc.org

Key green chemistry considerations include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.orgnih.gov

Use of Safer Solvents: Preferring solvents like water or ethanol and minimizing the use of volatile organic compounds. acs.orgresearchgate.net

Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as performing reactions at ambient temperature or using alternative energy sources. nih.gov

Alternative energy sources like microwaves and ultrasound are increasingly used to accelerate organic reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency, aligning with green chemistry principles. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently. This rapid heating can dramatically reduce reaction times from hours to minutes. nih.gov MAOS has been successfully applied to a wide range of transformations, including the synthesis of various heterocyclic compounds, and can be particularly effective for reactions that are slow under conventional heating. connectjournals.comasianpubs.orgbeilstein-journals.org For example, a ligand-free palladium-catalyzed Suzuki reaction in water can be completed in 5-10 minutes using microwave heating. rsc.org

Ultrasound-promoted synthesis (Sonochemistry) employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of these microbubbles create localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. nih.govresearchgate.net This technique is beneficial for improving the efficiency of reactions such as the reduction of aromatic nitro compounds and the synthesis of aryl amides. researchgate.netorgchemres.org Ultrasound can also promote reactions under solvent-free and catalyst-free conditions, further enhancing the environmental friendliness of a synthetic process. researchgate.netnih.gov Both microwave and ultrasound technologies offer powerful tools for the efficient and sustainable synthesis of complex organic molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Amino 3 Bromophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A detailed analysis using ¹H, ¹³C, and two-dimensional NMR techniques would provide an unambiguous assignment of the atomic framework of Ethyl 2-(4-amino-3-bromophenyl)acetate.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, distinct signals are predicted for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl ester protons, and the amine protons.

The aromatic region is expected to show an ABC spin system corresponding to the three protons on the substituted benzene (B151609) ring.

H-2: This proton is ortho to the bromine atom and meta to the amino group, leading to a predicted downfield shift and appearing as a doublet.

H-5: Positioned ortho to the amino group and meta to the bromo and acetate (B1210297) substituents, this proton is expected to be the most upfield of the aromatic signals, appearing as a doublet of doublets.

H-6: Situated between the amino and acetate groups, this proton would appear as a doublet.

The aliphatic region would be characterized by signals from the acetate and ethyl ester groups.

-CH₂- (Benzylic): The two protons of the methylene group attached to the aromatic ring and the carbonyl group are chemically equivalent and would likely appear as a singlet.

-O-CH₂- (Ethyl): The methylene protons of the ethyl ester group are adjacent to a methyl group and are expected to appear as a quartet.

-CH₃ (Ethyl): The terminal methyl protons of the ethyl group are adjacent to a methylene group and will appear as a triplet.

-NH₂: The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.3 | d | ~2.0 |

| H-5 | ~6.8 | dd | J = 8.5, 2.0 |

| H-6 | ~6.9 | d | ~8.5 |

| -NH₂ | 4.0 - 5.0 (broad) | s | N/A |

| -CH₂- (Benzylic) | ~3.6 | s | N/A |

| -O-CH₂- (Ethyl) | ~4.1 | q | ~7.1 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. For this compound, ten distinct signals are anticipated, corresponding to each carbon atom in the unique environments of the molecule. Proton-decoupled ¹³C NMR spectra are standard, meaning each unique carbon appears as a singlet. bhu.ac.in

Carbonyl Carbon (-C=O): This carbon is the most deshielded and is predicted to appear furthest downfield.

Aromatic Carbons (C1-C6): Six distinct signals are expected. The carbons directly attached to electronegative atoms (bromine and nitrogen) or the electron-withdrawing acetate group will have characteristic shifts. C-4 (attached to the amino group) would be shifted upfield relative to a standard benzene ring, while C-3 (attached to bromine) and C-1 (attached to the acetate group) would be shifted downfield.

Aliphatic Carbons: The three aliphatic carbons—the benzylic methylene (-CH₂-), the ethyl methylene (-O-CH₂-), and the ethyl methyl (-CH₃)—will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~171 |

| C-1 | ~135 |

| C-2 | ~132 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~118 |

| C-6 | ~116 |

| -CH₂- (Benzylic) | ~40 |

| -O-CH₂- (Ethyl) | ~61 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a strong cross-peak between the ethyl methylene protons (~4.1 ppm) and the ethyl methyl protons (~1.2 ppm), confirming their connectivity. It would also show correlations between the coupled aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. An HSQC spectrum would show correlations between the ¹H and ¹³C signals for each C-H bond: H-2/C-2, H-5/C-5, H-6/C-6, the benzylic CH₂, the ethyl O-CH₂, and the ethyl CH₃. This is crucial for definitively assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments. Key expected correlations would include:

The benzylic protons (~3.6 ppm) to the carbonyl carbon (~171 ppm) and the aromatic carbons C-1, C-2, and C-6.

The ethyl methylene protons (~4.1 ppm) to the carbonyl carbon (~171 ppm) and the ethyl methyl carbon (~14 ppm).

The aromatic proton H-2 to carbons C-1, C-3, C-4, and C-6.

Vibrational Spectroscopy for Functional Group Characterization and Molecular Conformation

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as each group absorbs infrared radiation or scatters light at a characteristic frequency.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber.

N-H Stretching: The amino group (-NH₂) is expected to show two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are expected just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted to be prominent in the spectrum, typically around 1735 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the fingerprint region, at a low frequency of approximately 500-650 cm⁻¹.

Table 3: Predicted FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amine | ~3450 | Medium |

| N-H Symmetric Stretch | Amine | ~3350 | Medium |

| C-H Aromatic Stretch | Ar-H | 3050-3150 | Medium-Weak |

| C-H Aliphatic Stretch | -CH₂-, -CH₃ | 2850-2980 | Medium |

| C=O Ester Stretch | Carbonyl | ~1735 | Strong |

| C-N Stretch | Amine | 1250-1340 | Medium-Strong |

| C-O Ester Stretch | Ester | 1150-1250 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. acs.org Vibrational modes that result in a change in molecular polarizability are Raman active. Symmetrical, non-polar bonds often produce strong Raman signals, while being weak in the IR spectrum.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene ring are expected to be particularly strong in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ region.

C-Br Stretching: The C-Br bond, being a heavy atom bond, is also expected to show a reasonably strong signal in the low-frequency region of the Raman spectrum.

C=O Stretching: The carbonyl stretch is active in both IR and Raman, but it is typically much more intense in the IR spectrum.

Table 4: Predicted FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Aromatic Stretch | Ar-H | 3050-3150 | Strong |

| C-H Aliphatic Stretch | -CH₂-, -CH₃ | 2850-2980 | Medium |

| Aromatic Ring Stretch | C=C | 1580-1610 | Strong |

Mass Spectrometry for Molecular Ion Determination and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While specific LC-MS fragmentation data for this compound is not extensively detailed in the available literature, general fragmentation patterns for related phenylacetate (B1230308) esters can be inferred. Typically, under electron ionization, esters may undergo α-cleavage and McLafferty rearrangements. For aromatic compounds, fragmentation often involves the loss of substituents from the aromatic ring and cleavage of the ester group. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC2H5) or the entire ethoxycarbonyl group (-COOC2H5), as well as cleavages related to the bromo and amino substituents on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecular ion, which is crucial for confirming the elemental composition of a molecule. Although a direct HRMS result for this compound was not found, data for a closely related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, shows a calculated mass ([M+H]⁺) of 325.0677 and an experimental finding of 325.0671, demonstrating the high accuracy of this technique. nih.goviucr.org This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

| Technique | Parameter | Observation | Reference |

| HRMS | Exact Mass ([M+H]⁺) | Calculated: 325.0677, Found: 325.0671 (for a related compound) | nih.goviucr.org |

X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray diffraction analysis offers unparalleled insight into the three-dimensional structure of molecules in the crystalline solid state, including bond lengths, bond angles, and the arrangement of molecules with respect to one another.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies on compounds structurally similar to this compound reveal detailed information about their crystal packing and molecular geometry. For instance, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was solved in the triclinic space group. nih.goviucr.org Another related structure, ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, crystallized in the monoclinic system. researchgate.net These studies provide precise unit cell dimensions and atomic coordinates, forming the basis for a complete understanding of the solid-state architecture.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate | Triclinic | P-1 | a = 11.8746 Å, b = 12.2023 Å, c = 13.7760 Å, α = 97.557°, β = 110.520°, γ = 113.866° | nih.goviucr.org |

| Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate | Monoclinic | P21/c | a = 13.1543 Å, b = 16.8110 Å, c = 9.3672 Å, β = 96.628° | researchgate.net |

| Ethyl-2-(4-aminophenoxy)acetate | Triclinic | P-1 | a = 8.2104 Å, b = 10.3625 Å, c = 11.9562 Å, α = 101.787°, β = 91.849°, γ = 102.755° | mdpi.com |

Conformational Analysis in the Crystalline State

The conformation of molecules in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces. In the case of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, the asymmetric unit contains two independent molecules that adopt very similar conformations. nih.goviucr.org The dihedral angles between the various functional groups, such as the ester group and the bromobenzene (B47551) ring, are precisely determined. For example, the dihedral angle between the CO2 group and the bromobenzene ring was found to be 3.5 (3)° for one molecule and 2.1 (3)° for the other. nih.goviucr.org In other compounds, specific ring systems like the pyran ring in ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate adopt flattened boat or envelope conformations. researchgate.netnih.gov This detailed conformational information is vital for understanding the molecule's shape and potential interactions in a structured environment.

Chemical Derivatization and Functionalization of Ethyl 2 4 Amino 3 Bromophenyl Acetate

Transformations Involving the Aromatic Amino Group

The primary amino group on the aromatic ring is a nucleophilic center that readily participates in various reactions, making it a prime site for molecular modification.

The aromatic amino group of Ethyl 2-(4-amino-3-bromophenyl)acetate can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, which can alter the electronic properties and biological activity of the parent molecule.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields N-acylated products. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) would produce N-(4-(2-ethoxy-2-oxoethyl)-2-bromophenyl)acetamide. These reactions typically proceed under mild conditions and provide high yields.

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. A common example is the reaction with benzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to yield the corresponding sulfonamide. This transformation is crucial in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents.

| Reagent | Product Type | General Product Structure |

| Acyl Halide (R-COCl) | Amide | |

| Acid Anhydride ((R-CO)₂O) | Amide | |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. rdd.edu.iq

The reaction is typically carried out by refluxing the aromatic amine and the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.net For example, reacting this compound with a substituted benzaldehyde (B42025) (e.g., 2-acetamidobenzaldehyde) would yield the corresponding N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide derivative. rdd.edu.iqresearchgate.net These imine derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and can also possess interesting biological properties. rdd.edu.iq

| Carbonyl Compound | Reaction Condition | Product |

| Aromatic Aldehyde | Reflux in Methanol/Ethanol with acid catalyst | Schiff Base (Imine) |

| Ketone | Reflux in Methanol/Ethanol with acid catalyst | Schiff Base (Imine) |

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, ethyl 2-(3-bromo-4-(diazonium)phenyl)acetate, is a highly versatile intermediate.

This diazonium salt can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction , where the diazonium group is replaced by a nucleophile using a copper(I) salt as a catalyst. wikipedia.org This reaction provides a pathway to introduce a range of substituents onto the aromatic ring that are otherwise difficult to install directly. nih.gov

Key Sandmeyer and related transformations include:

Halogenation: Treatment with CuCl or CuBr introduces a chlorine or bromine atom, respectively. wikipedia.org

Cyanation: Reaction with CuCN introduces a cyano group, providing a precursor for carboxylic acids, amides, and amines. nih.gov

Hydroxylation: Reaction with Cu₂O or simply heating in water introduces a hydroxyl group. wikipedia.org

Fluorination: While not a classical Sandmeyer reaction, fluorination can be achieved using tetrafluoroborate (B81430) anions in what is known as the Balz–Schiemann reaction. wikipedia.org

These reactions significantly expand the synthetic utility of this compound, allowing for the substitution of the amino group with a wide array of functionalities. wikipedia.org

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting a compound containing an amino group with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.orgmdpi.com For example, the amino group of the title compound could react with a β-ketoester or a diketone in the presence of an acid or base catalyst to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine derivative. Multicomponent reactions, such as the Biginelli reaction, provide another route to pyrimidine-containing scaffolds. mdpi.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. rsc.orgrsc.org The amino group of this compound can be converted to a thiourea (B124793) by reaction with an isothiocyanate. This intermediate can then be oxidatively cyclized to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov Alternatively, reaction with acyl isothiocyanates can lead to intermediates that cyclize to form other substituted thiadiazoles. rsc.org The 1,2,4-thiadiazole (B1232254) ring system can be formed from the oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org These heterocyclic products are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

| Target Heterocycle | Key Reagents | General Method |

| Pyrimidine | β-Diketones, β-Ketoesters | Condensation and cyclization |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Isothiocyanates | Conversion to thiourea followed by cyclization |

| 1,2,4-Thiadiazole | Imidoyl thioureas | Intramolecular oxidative S-N bond formation |

Reactions at the Bromine Moiety for Structural Diversification

The bromine atom on the phenyl ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in modern organic synthesis. The aryl bromide functionality in this compound makes it an excellent substrate for these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the formation of biaryl structures by coupling with various arylboronic acids. mdpi.comnih.govnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides and typically results in the formation of the trans-isomer with high selectivity. mdpi.comyoutube.com

Sonogashira Reaction: The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org It is a highly efficient method for the synthesis of arylalkynes. The reactivity can be influenced by the steric and electronic properties of the substrates and phosphine (B1218219) ligands used. nih.gov

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid/ester | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. lumenlearning.comlibretexts.org In the case of this compound, the bromine atom can be displaced by a variety of nucleophiles. Although the amino group is an activating group, the reaction can be facilitated under specific conditions, such as the use of strong nucleophiles or catalysts.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). lumenlearning.comyoutube.comlibretexts.org The regioselectivity of the substitution is influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| NaN3 | Ethyl 2-(4-amino-3-azidophenyl)acetate | DMF, 100 °C |

| KCN | Ethyl 2-(4-amino-3-cyanophenyl)acetate | Pd(PPh3)4, dppf, Zn(CN)2, DMF, 80 °C |

| R-SH | Ethyl 2-(4-amino-3-(alkylthio)phenyl)acetate | NaH, THF, rt |

| R-OH | Ethyl 2-(4-amino-3-alkoxyphenyl)acetate | CuI, K2CO3, 1,10-phenanthroline, DMF, 120 °C |

This table is illustrative and based on general SNAr reaction principles. Specific conditions may vary.

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org The amino group in this compound can act as a directed metalation group (DMG), guiding the deprotonation of the ortho position by a strong base, typically an organolithium reagent. wikipedia.org This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at the C-5 position.

The process begins with the interaction of the organolithium reagent with the heteroatom of the DMG, which increases the acidity of the ortho protons. organic-chemistry.org Subsequent deprotonation forms an aryllithium species, which then reacts with an electrophile. wikipedia.org

Table 2: Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent | Product |

| CO2 | 1. n-BuLi, THF, -78 °C; 2. CO2(g) | 5-Carboxy-ethyl 2-(4-amino-3-bromophenyl)acetate |

| (CH3)3SiCl | 1. s-BuLi, TMEDA, THF, -78 °C; 2. TMSCl | Ethyl 2-(4-amino-3-bromo-5-(trimethylsilyl)phenyl)acetate |

| I2 | 1. t-BuLi, THF, -78 °C; 2. I2 | Ethyl 2-(4-amino-3-bromo-5-iodophenyl)acetate |

| DMF | 1. n-BuLi, THF, -78 °C; 2. DMF | Ethyl 2-(4-amino-3-bromo-5-formylphenyl)acetate |

This table provides examples of potential reactions based on established DoM methodologies.

Ester Group Modifications

The ethyl ester group of the title compound is amenable to several common transformations, allowing for the synthesis of carboxylic acids, other esters, and amides.

Hydrolysis to the Corresponding Carboxylic Acid

Ester hydrolysis is a fundamental reaction that converts an ester into its corresponding carboxylic acid and alcohol. youtube.com This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. youtube.com

For this compound, hydrolysis yields 2-(4-amino-3-bromophenyl)acetic acid, a valuable intermediate for further synthetic modifications.

Reaction Scheme:

Transesterification to Other Alkyl Esters

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. masterorganicchemistry.comscielo.br This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct. biofueljournal.combiofueljournal.com This method allows for the synthesis of a variety of esters of 2-(4-amino-3-bromophenyl)acetic acid with different pharmacokinetic and physicochemical properties.

Table 3: Examples of Transesterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | H2SO4 | Mthis compound |

| Isopropanol | NaO-iPr | Isopropyl 2-(4-amino-3-bromophenyl)acetate |

| Benzyl (B1604629) alcohol | Ti(OBu)4 | Benzyl 2-(4-amino-3-bromophenyl)acetate |

This table is illustrative of potential transesterification reactions.

Amidation Reactions to Form Amino Acid Conjugates and Prodrugs

Amidation of the ester group can be achieved by reacting it with an amine, often requiring activation of the corresponding carboxylic acid. This is a common strategy for the synthesis of amino acid conjugates and prodrugs. mdpi.com Amino acid prodrugs can enhance the absorption and transport of a parent drug by utilizing amino acid transporters in the body. mdpi.com

The synthesis typically involves the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amino acid or its ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net

Table 4: Synthesis of Amino Acid Conjugates

| Amino Acid Ester | Coupling Agent | Product |

| Glycine methyl ester | DCC, HOBt | Methyl 2-((2-(4-amino-3-bromophenyl)acetyl)amino)acetate |

| L-Valine ethyl ester | HATU, DIPEA | Ethyl 2-((2-(4-amino-3-bromophenyl)acetyl)amino)-3-methylbutanoate |

| L-Phenylalanine benzyl ester | EDC, DMAP | Benzyl 2-((2-(4-amino-3-bromophenyl)acetyl)amino)-3-phenylpropanoate |

This table provides hypothetical examples of amino acid conjugation.

Multi-Site Functionalization and Scaffold Modification

The presence of multiple reactive sites on this compound allows for multi-site functionalization and significant scaffold modification. By combining the reactions described above, a diverse library of compounds can be generated. For instance, a nucleophilic aromatic substitution could be followed by hydrolysis of the ester and subsequent amidation. Alternatively, directed ortho-metalation could introduce a new functional group, which could then be further modified. This versatility makes the compound a valuable building block in medicinal chemistry and drug discovery for creating novel molecular architectures with potentially enhanced biological activity. mdpi.com

Selective Functionalization of Multiple Reactive Sites

The strategic manipulation of the amino and bromo substituents on the aromatic ring of this compound is crucial for its utility as a building block in organic synthesis. The differential reactivity of these groups allows for selective transformations, providing access to a variety of intermediates for further elaboration.

Functionalization of the Amino Group:

The primary amino group is a key site for derivatization, readily undergoing reactions such as acylation and alkylation.

N-Acylation: The amino group can be selectively acylated using various acylating agents like acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. The resulting amides are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds. The chemoselectivity of N-acylation in the presence of other functional groups is well-established. For instance, in structurally related ortho-bromoanilines, N-acylation can be achieved with high efficiency without affecting the bromo substituent.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | Ethyl 2-(4-acetamido-3-bromophenyl)acetate |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | Ethyl 2-(4-(benzamido)-3-bromophenyl)acetate |

N-Alkylation: Selective alkylation of the amino group can be achieved using alkyl halides. However, careful control of reaction conditions is necessary to avoid over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Functionalization of the Bromo Group:

The bromine atom on the aromatic ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly versatile for the synthesis of biaryl compounds. The reaction can be performed chemoselectively in the presence of the amino and ester functionalities.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 2-(4-amino-3-phenylphenyl)acetate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | Ethyl 2-(4-amino-3-(4-methoxyphenyl)phenyl)acetate |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful tool for the synthesis of substituted anilines and other N-aryl compounds. The reaction conditions can be tuned to be compatible with the existing amino and ester groups.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Ethyl 2-(4-amino-3-morpholinophenyl)acetate |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | Ethyl 2-(4-amino-3-(phenylamino)phenyl)acetate |

Synthesis of Fused Heterocyclic Systems Containing the Phenylacetate (B1230308) Core

The strategic positioning of the amino and bromo groups, along with the acetate (B1210297) side chain, makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often involve an initial functionalization step followed by an intramolecular cyclization.

Synthesis of Quinolines and Quinolones: The Pfitzinger reaction, or related condensations, can be employed for the synthesis of quinoline (B57606) derivatives. For instance, after suitable modification of the amino group, the acetate side chain can participate in cyclization reactions. A common strategy involves the reaction of an ortho-aminoaryl ketone (which can be derived from the starting material) with a compound containing an active methylene (B1212753) group to construct the quinoline ring.

Synthesis of Benzodiazepines: 1,4-Benzodiazepines are an important class of therapeutic agents. The synthesis of these structures can be envisioned starting from this compound. For example, acylation of the amino group with an α-haloacetyl chloride, followed by an intramolecular nucleophilic substitution, could potentially lead to the formation of a 1,4-benzodiazepinone ring system after further transformations.

Synthesis of Benzothiazines: The synthesis of benzothiazines can be achieved through reactions involving the amino group and a sulfur-containing reagent. For example, a common route involves the reaction of an ortho-amino thiophenol with an α-haloketone or a related electrophile. While not a direct cyclization of the starting material, derivatization of the amino group to introduce a thiol or a group that can be converted to a thiol, followed by intramolecular cyclization involving the bromo substituent, could provide a pathway to benzothiazine derivatives.

The following table summarizes some potential fused heterocyclic systems that could be synthesized from this compound, along with the key reaction types involved.

| Heterocyclic System | Key Reaction Types | Potential Intermediate |

| Quinolone | Friedländer annulation, Conrad-Limpach synthesis | N-acylated derivative, followed by intramolecular cyclization |

| Benzodiazepine | Intramolecular amination/amidation | N-acylated derivative with a suitable leaving group |

| Benzothiazine | Intramolecular nucleophilic aromatic substitution | Thiol-containing derivative |

The chemical versatility of this compound, owing to its multiple, selectively addressable functional groups, establishes it as a valuable scaffold for the synthesis of a wide range of complex organic molecules, including various fused heterocyclic systems of medicinal and material science interest.

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 4 Amino 3 Bromophenyl Acetate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain a detailed understanding of the molecule's ground state properties in a gaseous phase. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For a flexible molecule like Ethyl 2-(4-amino-3-bromophenyl)acetate, this involves a conformational analysis to identify various stable conformers and the global energy minimum.

The structure of the molecule is defined by its bond lengths, bond angles, and dihedral (torsion) angles. Conformational analysis involves mapping the potential energy surface by systematically rotating key dihedral angles, such as those around the C-C bond of the acetate (B1210297) group and the C-N bond connecting the amino group to the phenyl ring. The resulting stable structures correspond to local minima on this surface. For instance, in related structures, the orientation of the ethoxycarbonyl group relative to the phenyl ring can significantly impact stability. nih.gov The analysis reveals the most probable conformation of the molecule in its ground state.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.910 |

| C-N (amino) | 1.395 | |

| C=O (carbonyl) | 1.215 | |

| C-O (ester) | 1.360 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-C-N | 121.0 | |

| O=C-O | 124.0 | |

| Dihedral Angles (°) | C-C-C-N | 179.8 |

| C-C-O-C | -175.0 |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. nih.govresearchgate.net For aromatic compounds, ΔE values typically fall in the range of 4-5 eV. researchgate.netresearchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions, indicating the likely sites for electronic transitions and charge transfer within the molecule. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.70 |

| Energy Gap (ΔE) | 4.45 |

Note: These values are representative for similar aromatic amines and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net

The MEP surface is typically color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. nih.gov

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen of the amino group, making them primary sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the amino group. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular charge transfer (ICT) and molecular stability. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data. researchgate.net

This comparison serves as a powerful method for structural confirmation. By matching the calculated vibrational modes to the experimental peaks, a detailed assignment of the spectral bands to specific functional groups and atomic motions (e.g., stretching, bending) can be achieved. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3510 | 3370 | 3375 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3405 | 3269 | 3270 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3150 | 3024 | 3020 |

| C=O Stretch | Ester | 1785 | 1714 | 1715 |

| C-N Stretch | Aryl-Amine | 1310 | 1258 | 1260 |

| C-Br Stretch | Bromo-Aryl | 680 | 653 | 655 |

Note: This table presents hypothetical data to illustrate the methodology.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common quantum mechanical approach used to calculate the isotropic magnetic shielding tensors for each nucleus in a molecule. modgraph.co.uknih.gov

These calculated shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). The predicted ¹H and ¹³C NMR spectra are then compared with the experimental spectra. A strong correlation between the calculated and observed chemical shifts provides robust confirmation of the proposed molecular structure. nih.gov This method is particularly useful for assigning complex spectra and distinguishing between different isomers or conformers.

Table 4: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=O | 171.5 | 171.2 | -CH₂- (ester) | 4.15 | 4.12 |

| C-Br | 110.2 | 109.8 | -CH₃ (ester) | 1.25 | 1.23 |

| C-NH₂ | 145.8 | 145.5 | -NH₂ | 4.50 | 4.48 |

| Aromatic C | 115-132 | 114-131 | Aromatic H | 6.7-7.4 | 6.6-7.3 |

Note: This table is a hypothetical representation to demonstrate the GIAO method's application.

UV-Visible Absorption Spectra Prediction

The prediction of UV-Visible absorption spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for understanding the electronic transitions within a molecule. This method can help assign experimental spectral bands to specific electronic excitations, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule structurally related to the target compound, TD-DFT calculations have been shown to accurately predict the experimental UV-Vis spectra. For instance, in a study of a similar aminophenoxy acetate, two primary absorption bands were identified. The computational results revealed corresponding spectral bands, with calculated oscillator strengths (f) indicating the intensity of these transitions. The lower energy band was attributed to the HOMO→LUMO transition, while the higher energy band was assigned to a transition from the HOMO to a higher unoccupied molecular orbital (LUMO+2). This type of analysis provides a detailed picture of the electronic structure and photophysical properties of the molecule.

Below is a representative table of predicted UV-Visible absorption data, illustrating the kind of information that would be obtained for this compound from TD-DFT calculations.

| Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| ~290 | ~0.07 | HOMO → LUMO |

| ~230 | ~0.30 | HOMO → LUMO+2 |

Note: The data in this table is illustrative and based on studies of structurally similar compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

The behavior of a molecule in solution is critically influenced by its interactions with the surrounding solvent molecules. MD simulations can explicitly model these interactions, providing a detailed picture of the solvation shell and its impact on the solute's conformation and dynamics. For this compound, simulations in various solvents could reveal the nature of hydrogen bonding between the amino group and solvent molecules, as well as dipole-dipole interactions involving the ester group and the brominated aromatic ring. Understanding these interactions is crucial for predicting the molecule's solubility and reactivity in different environments.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of the molecular surface, colored according to the nature and closeness of intermolecular contacts.

In studies of analogous bromophenyl derivatives, Hirshfeld surface analysis has revealed the relative importance of different contacts. nih.gov For example, in one case, the most significant contributions to the crystal packing were from Br⋯H/H⋯Br, C⋯H/H⋯C, O⋯H/H⋯O, and H⋯H contacts. nih.gov The percentage contributions of these interactions can be precisely calculated, providing a detailed understanding of the forces holding the crystal together.

The following table presents typical contributions of intermolecular contacts for a brominated aromatic compound, as would be determined by Hirshfeld surface analysis for this compound.

| Intermolecular Contact | Contribution (%) |

| H···H | ~30-50 |

| Br···H/H···Br | ~15-25 |

| C···H/H···C | ~10-20 |

| O···H/H···O | ~5-15 |

| N···H/H···N | ~1-5 |

Note: The data in this table is illustrative and based on studies of structurally similar compounds. iucr.orgnih.goviucr.org

The 3D Hirshfeld surface, typically mapped with properties like dnorm, allows for the visualization of close intermolecular contacts as red spots on the surface. These visualizations are invaluable for identifying specific hydrogen bonds and other close contacts that define the supramolecular architecture of the crystal. For instance, red patches on the surface can highlight N-H···O or C-H···Br hydrogen bonds, which often form chains or sheets that build up the three-dimensional crystal structure. nih.gov In related structures, interactions such as C—Br⋯π and π–π stacking have also been identified as important contributors to the crystal packing. nih.gov This detailed visualization of intermolecular interactions is crucial for understanding the solid-state properties of the material and for crystal engineering.

Computational chemistry provides a powerful lens for examining the electronic structure and predicting the chemical reactivity of molecules like this compound. Through the calculation of various quantum chemical descriptors, it is possible to gain insights into the molecule's behavior in chemical reactions, identifying sites susceptible to electrophilic or nucleophilic attack and estimating the strength of its chemical bonds.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function, ƒ(r), is a central concept in Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. wikipedia.orgrowansci.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the prediction of where a molecule will most likely interact with electrophiles or nucleophiles. scm.com

There are three main types of Fukui functions:

ƒ+ (r) : Pertains to a nucleophilic attack (the molecule accepts an electron) and identifies the most electrophilic sites.

ƒ- (r) : Relates to an electrophilic attack (the molecule donates an electron) and pinpoints the most nucleophilic sites.

ƒ0 (r) : Is used for radical attacks.

For this compound, the distribution of these Fukui functions across the molecule is dictated by the electronic properties of its substituents. The amino (-NH₂) group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. byjus.com Conversely, the bromine (-Br) atom is an electronegative, electron-withdrawing group via induction, but it can also donate electron density through resonance, making it a deactivating but ortho-, para-directing group.

In the case of this compound, the powerful activating effect of the amino group is expected to dominate. Therefore, the highest values of ƒ- (r), indicating the most nucleophilic centers susceptible to electrophilic attack, would be predicted at the carbon atoms ortho and para to the amino group. The ethyl acetate group is an electron-withdrawing group, which would decrease the nucleophilicity of the sites closest to it.

While specific Fukui function values for this compound are not available in the cited literature, the following table provides a conceptual framework for the expected reactive sites based on general principles of electrophilic aromatic substitution.

Table 1: Predicted Reactive Sites in this compound via Fukui Function Analysis

| Site Type | Predicted Location on Aromatic Ring | Governing Influence |

|---|---|---|

| Most Nucleophilic (Prone to Electrophilic Attack) | Carbon atoms ortho and para to the -NH₂ group | Strong electron-donating effect of the amino group. byjus.com |

| Most Electrophilic (Prone to Nucleophilic Attack) | Carbon atom attached to the bromine atom and carbonyl carbon of the ester | Electron-withdrawing nature of the bromine atom and the ethyl acetate group. |

Electrophilicity Index Determination

The global electrophilicity index (ω) is a quantum chemical descriptor that measures the ability of a molecule to accept electrons. It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Given the presence of the strong electron-donating amino group, it is anticipated that this compound would have a moderate electrophilicity index compared to unsubstituted ethyl phenylacetate (B1230308) or a phenylacetate with only electron-withdrawing groups.

Specific calculated values for this compound are not present in the available literature. However, the table below presents data for related substituted aromatic compounds to provide context for the magnitude of this descriptor.

Table 2: Representative Electrophilicity Index (ω) for Analogous Compounds

| Compound Class | Substituent Effects | Expected Impact on Electrophilicity Index (ω) |

|---|---|---|

| Anilines with electron-withdrawing groups | Electron-withdrawing groups increase electrophilicity. | Higher ω values. researchgate.net |

| Anilines with electron-donating groups | Electron-donating groups decrease electrophilicity. | Lower ω values. researchgate.net |

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a fundamental measure of bond strength. Computational methods, particularly DFT, are widely used to calculate BDEs and can provide valuable insights into the thermal stability and potential degradation pathways of a molecule. researchgate.net

For this compound, a key bond of interest is the carbon-bromine (C-Br) bond on the aromatic ring. The strength of this bond is influenced by the other substituents on the ring. Electron-donating groups, like the amino group, can affect the electron distribution and, consequently, the C-Br bond strength.

Computational studies on various brominated aromatic compounds have shown that the BDE of a C-Br bond can vary depending on the molecular structure. ubbcluj.ronih.gov For instance, increased steric hindrance or electronic repulsion between adjacent substituents can weaken a bond. ubbcluj.ro

While a specific BDE value for the C-Br bond in this compound has not been reported in the searched literature, we can refer to calculated values for other brominated aromatic compounds to understand the typical energy range.

Table 3: Calculated C-Br Bond Dissociation Energies (BDEs) for Related Aromatic Compounds

| Compound Type | Computational Method | Reported C-Br BDE (kcal/mol) | Reference |

|---|---|---|---|

| Brominated Diphenyl Ethers | DFT (M06/cc-pVDZ) | ~74 - 77 | ubbcluj.ro |

| Brominated Polycyclic Aromatic Hydrocarbons | DFT (ωB97X-D/6-311++G(d, p)) | Varies with structure | nih.gov |

Note: The values presented are for analogous compounds and serve as a reference. The actual BDE for this compound may differ based on its unique electronic and structural characteristics.

Exploration of Biological Activities and Structure Activity Relationship Sar of Ethyl 2 4 Amino 3 Bromophenyl Acetate and Its Analogues

In Vitro Biological Assay Methodologies

The biological evaluation of Ethyl 2-(4-amino-3-bromophenyl)acetate and its analogues involves a range of in vitro assays designed to elucidate their effects on specific enzymes, receptors, and cellular pathways, as well as their potential as antimicrobial agents.

While direct studies on this compound are not extensively documented, research on structurally related compounds provides insights into its potential for enzyme inhibition. For instance, derivatives of 4-aminoquinazoline have been widely investigated as kinase inhibitors. michaeljfox.org The 4-aminoquinazoline core is a key pharmacophore in several approved anticancer drugs that target kinases like EGFR, HER2, and VEGFR. michaeljfox.org The anti-inflammatory properties of some phenylacetate (B1230308) derivatives have also been linked to their enzymatic interactions within inflammatory pathways.

In the context of hydrolases, phthalate (B1215562) esters have been shown to inhibit human carboxylesterases (CESs), with CES1 being particularly susceptible. nih.gov The inhibitory mechanism is thought to involve hydrogen bonds and hydrophobic interactions formed by the ester groups within the enzyme's active site. nih.gov Given the ester functionality of this compound, its potential to interact with hydrolases warrants investigation.

The G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum, is a promising target for central nervous system disorders. michaeljfox.orgnih.gov Structure-activity relationship studies of (4-substituted-phenyl)acetamides, which share a structural motif with this compound, have identified key features for GPR88 agonism. nih.govrti.org These studies indicate that the nature of the substituent on the phenyl ring and the linker to the amide group are critical for receptor interaction and activity. nih.gov Although direct binding data for this compound at GPR88 is not available, its structural similarity to known GPR88 ligands suggests it as a candidate for further investigation.

Cell-based assays are crucial for understanding how compounds like this compound modulate complex cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. medchemexpress.comnih.gov Certain 4-amino-phenyl derivatives, such as 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2), have been identified as AhR ligands. nih.govnih.gov Upon activation, AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and modulates the expression of target genes. nih.gov

AP-1 and NF-κB: The transcription factors AP-1 and NF-κB are key regulators of inflammatory responses. nih.gov Various natural and synthetic compounds containing phenylacetic acid moieties have been shown to inhibit NF-κB activation. nih.govnih.gov For instance, vanillic acid and caffeic acid have demonstrated inhibitory effects on the NF-κB signaling pathway. inabj.orgselleckchem.com The inhibition of NF-κB can, in turn, affect the activity of AP-1, highlighting the crosstalk between these inflammatory pathways. nih.gov

KEAP1/NRF2/ARE: The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. researchgate.netnih.gov Electrophilic compounds can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant genes through the antioxidant response element (ARE). researchgate.netnih.gov Polyphenolic compounds and carboxylic acids have been identified as activators of the Nrf2 pathway. researchgate.netfrontiersin.orgmdpi.com

A significant body of research has focused on the antimicrobial and antifungal properties of compounds structurally related to this compound. The presence of halogen and amino groups on the phenyl ring, combined with the phenylacetate core, appears to contribute to these activities.

Studies on α-aminophosphonate derivatives have demonstrated their promising antimicrobial activity. researchgate.net Thienopyrimidine-sulfonamide hybrids have also shown notable antifungal activity against Candida species. mdpi.com The minimum inhibitory concentration (MIC) is a key metric in these screenings, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

Below are interactive data tables summarizing the antimicrobial and antifungal activities of various related compounds.

Table 1: Antibacterial Activity of Selected Phenyl and Heterocyclic Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfadiazine hybrid | Staphylococcus aureus | 125 | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid | Escherichia coli | 125 | mdpi.com |

| Carbazole derivative | Staphylococcus aureus ATCC 29213 | 30 | nih.gov |

| Carbazole derivative | Staphylococcus epidermidis | 50 | nih.gov |

| α-Aminophosphonate derivatives | Gram-positive bacteria | 0.25 - 128 | researchgate.netnih.gov |

Table 2: Antifungal Activity of Selected Phenyl and Heterocyclic Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfamethoxazole hybrid | Candida albicans | 31.25 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid | Candida parapsilosis | 62.5 | mdpi.com |

Structure-Activity Relationship (SAR) Derivations for Biological Response

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For this compound and its analogues, SAR studies focus on how modifications to the core structure impact their biological effects.

Halogen Substitution: The presence and position of halogen atoms can significantly influence a molecule's biological activity. Halogens can alter the electronic properties and lipophilicity of a compound, affecting its ability to cross cell membranes and interact with biological targets. drugdesign.orgnih.gov For instance, in a series of halogenated phenylethanolamines, the position of the halogen atoms was found to be critical for their β-adrenolytic effects. nih.gov In the context of ochratoxin A derivatives, the exchange of the chlorine atom had minor effects on cytotoxicity, suggesting that other structural features were more critical for its adverse effects. nih.gov

Amino Group Modification: The amino group is a key functional group that can participate in hydrogen bonding and salt bridge interactions with biological targets. drugdesign.org The position and substitution of the amino group can dramatically alter a compound's activity. For example, in a study of benzimidazole (B57391) derivatives, an amine group at a specific position enhanced the inhibition of COX and 5-lipoxygenase enzymes. mdpi.com The amino acid moiety itself can be indispensable for biological activity, as demonstrated in studies of ochratoxin A derivatives where substitution of the phenylalanine moiety almost completely prevented its adverse effects. nih.gov

Ester Modifications: The ester group in this compound is a site for potential modification that can influence its pharmacokinetic and pharmacodynamic properties. Esterification of a carboxylic acid can lead to a complete loss of biological activity if the free carboxyl group is essential for interaction with the target, for example, through a salt bridge. drugdesign.org Conversely, ester derivatives can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. The nature of the alcohol component of the ester can also affect activity by altering steric and electronic properties.

Positional Isomer Effects on Biological Interactions